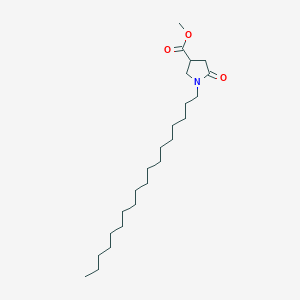

Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate

Description

Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a long aliphatic chain (octadecyl) at the 1-position and a methyl ester at the 3-position. The octadecyl chain confers significant lipophilicity (log P = 4.78) and influences bioavailability, making it relevant for applications requiring membrane interaction, such as surfactants or bioactive compounds .

Properties

IUPAC Name |

methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23(25)26)24(27)28-2/h22H,3-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULSBGOUTIOARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate typically involves the esterification of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with an acid catalyst, through which a mixture of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid and methanol is passed. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then separated from the reaction mixture by distillation and purified by crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid.

Reduction: Formation of Methyl 1-octadecyl-5-hydroxypyrrolidine-3-carboxylate.

Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with biological membranes and proteins. The long octadecyl chain allows the compound to insert into lipid bilayers, altering membrane fluidity and permeability. The ester and keto groups can form hydrogen bonds with protein residues, potentially affecting protein function and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate with structurally related compounds:

| Compound Name | Substituent (1-position) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | log P | Key Features |

|---|---|---|---|---|---|---|

| This compound* | Octadecyl (C₁₈H₃₇) | C₂₄H₄₃NO₃ | ~397.6 (estimated) | N/A | ~5.5† | High lipophilicity, long alkyl chain |

| Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate | Octadecyl (C₁₈H₃₇) | C₂₃H₄₂NNaO₃ | 403.57 | 532.8 | 4.78 | Water-soluble sodium salt derivative |

| Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate | sec-Butyl (C₄H₉) | C₁₀H₁₇NO₃ | 199.25 | N/A | ~1.2‡ | Compact branched chain, lower MW |

| Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | Ethyl (C₂H₅) | C₈H₁₃NO₃ | 171.20 | N/A | ~0.8‡ | Short chain, higher solubility |

| Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate | 4-Fluorobenzyl (C₇H₆F) | C₁₃H₁₄FNO₃ | 263.26 | N/A | ~2.5‡ | Aromatic group, potential π-π interactions |

| Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate | Dodecyl (C₁₂H₂₅) | C₁₇H₃₀NNaO₃ | 319.41 | N/A | ~3.5‡ | Intermediate chain length, sodium salt |

*Estimated values for methyl ester derived from sodium salt data ; †Predicted based on sodium salt log P; ‡Estimated via analogous structures.

Biological Activity

Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its long alkyl chain and functional groups that confer unique properties. The structure can be represented as follows:

This compound features a pyrrolidine ring with a carboxylate group, which is crucial for its interaction with biological membranes and proteins.

The mechanism of action for this compound involves several pathways:

- Membrane Interaction : The long alkyl chain allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and function, which can affect cellular processes.

- Enzyme Interaction : The carboxylic acid and ketone functionalities can form hydrogen bonds with proteins and enzymes, influencing their activity and stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of 5-oxopyrrolidine compounds. This compound has been evaluated against various multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A study focusing on derivatives of 5-oxopyrrolidine demonstrated promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited significant activity against resistant strains:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1b | Methicillin-resistant S. aureus | 64 |

| 2b | New Delhi carbapenemase-producing A. baumannii | 128 |

These findings suggest that modifications of the pyrrolidine core can enhance antimicrobial properties, making them suitable candidates for further development against resistant pathogens .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. In vitro studies using A549 human lung adenocarcinoma cells revealed structure-dependent cytotoxic effects.

Data from Anticancer Studies

The following table summarizes the anticancer activity observed in various derivatives:

| Compound | Cell Line | Viability (%) at 100 µM | Significance |

|---|---|---|---|

| 1a | A549 | 63.4 | p < 0.05 |

| 1b | A549 | 21.2 | p < 0.001 |

| 2b | A549 | 38.3 | Not significant |

The results indicate that the presence of specific substituents significantly enhances the cytotoxicity against cancer cells, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.